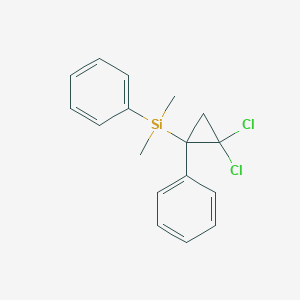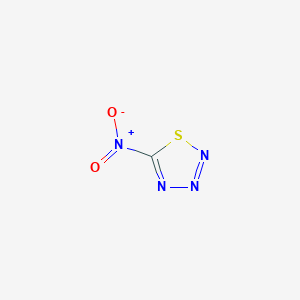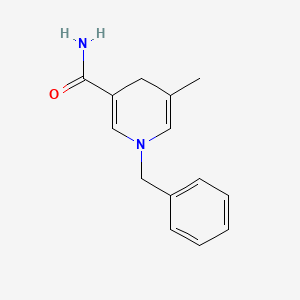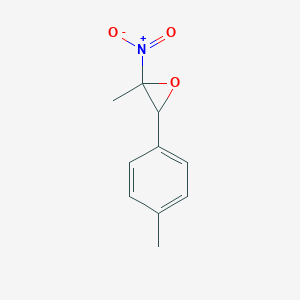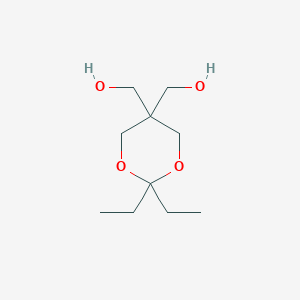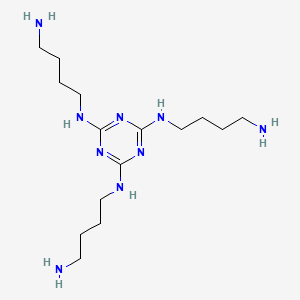![molecular formula C23H34N2O4Sn2 B14313554 N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine CAS No. 110301-95-6](/img/structure/B14313554.png)
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is a chemical compound known for its unique structure and properties. This compound features two trimethylstannyl groups attached to a propane-1,3-diamine backbone through a phenyl ring. The presence of the trimethylstannyl groups imparts distinct chemical reactivity, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with 2-{[(trimethylstannyl)oxy]carbonyl}phenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation of the stannyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form corresponding stannic derivatives.
Reduction: The compound can be reduced to remove the stannyl groups, yielding the corresponding phenyl derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the stannyl groups yields stannic derivatives, while reduction results in the formation of phenyl derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine involves the interaction of the stannyl groups with various molecular targets. The stannyl groups can form stable complexes with metal ions, facilitating their transport and delivery. Additionally, the compound can undergo nucleophilic substitution reactions, allowing it to modify other molecules and exert its effects through these modifications.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~3~-Bis(2-{[(trimethylsilyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
N~1~,N~3~-Bis(2-{[(trimethylgermyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Contains trimethylgermyl groups instead of trimethylstannyl groups.
Uniqueness
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is unique due to the presence of trimethylstannyl groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications where the formation of stable complexes and specific reactivity are required.
Propiedades
Número CAS |
110301-95-6 |
|---|---|
Fórmula molecular |
C23H34N2O4Sn2 |
Peso molecular |
639.9 g/mol |
Nombre IUPAC |
trimethylstannyl 2-[3-(2-trimethylstannyloxycarbonylanilino)propylamino]benzoate |
InChI |
InChI=1S/C17H18N2O4.6CH3.2Sn/c20-16(21)12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17(22)23;;;;;;;;/h1-4,6-9,18-19H,5,10-11H2,(H,20,21)(H,22,23);6*1H3;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
WNFRQIZLNLQELW-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1NCCCNC2=CC=CC=C2C(=O)O[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


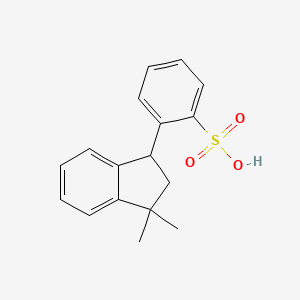
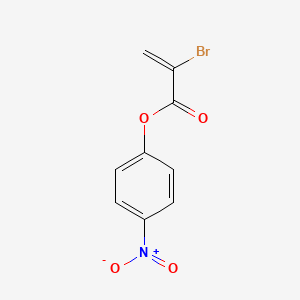
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
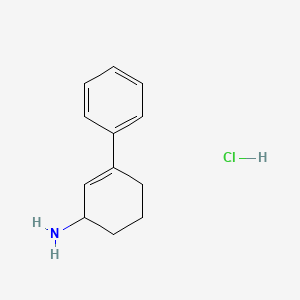
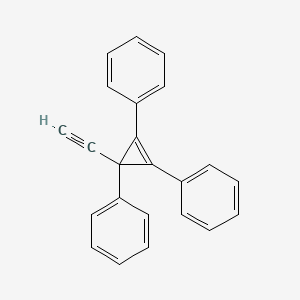
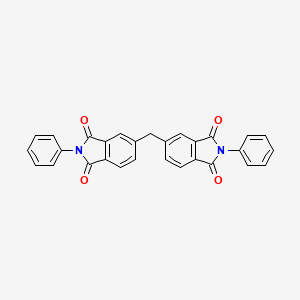

![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
